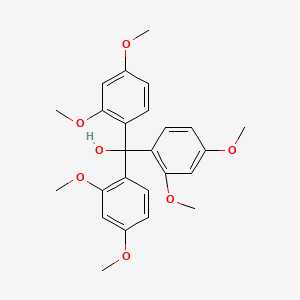







|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH3:11].[CH3:12][O:13][C:14]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[CH:20][C:15]=1[C:16](OC)=[O:17].[NH4+].[Cl-]>CCOCC>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:16]([OH:17])([C:15]2[CH:20]=[CH:21][C:22]([O:24][CH3:25])=[CH:23][C:14]=2[O:13][CH3:12])[C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=2[O:10][CH3:11])=[C:3]([O:10][CH3:11])[CH:4]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
4.23 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=O)OC)C=CC(=C1)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|


|
Type
|
CUSTOM
|
|
Details
|
Stir the cloudy mixture for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to seal the flask
|
|
Type
|
CUSTOM
|
|
Details
|
Insert a needle into the septum as a vent and flush the round bottom flask with nitrogen for about 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
ADDITION
|
|
Details
|
Add anhydrous ether (80 mL), followed by the drop wise addition of n-butyllithium in hexane (1.6M, 12.2 mL)
|
|
Type
|
ADDITION
|
|
Details
|
add this drop wise to the reaction mixture
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
stir the reaction mixture for about 3 minutes longer
|
|
Duration
|
3 min
|
|
Type
|
ADDITION
|
|
Details
|
Pour the reaction mixture into a separatory funnel
|
|
Type
|
CUSTOM
|
|
Details
|
to separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry the top ether layer with about 5 g anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed in a rotary evaporator to dryness at 35-40° C. under 400 mbar
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |